2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
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Description
2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine (CIP) is a heterocyclic compound belonging to the pyridine class of organic compounds. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. CIP has been used in a variety of research applications such as drug design, drug discovery, and biochemistry. CIP has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential applications in the fields of medicine and agriculture.
Scientific Research Applications
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are pivotal in medicinal chemistry, exhibiting a wide range of biological activities including antifungal, antibacterial, antioxidant, analgesic, anti-inflammatory, and anticancer properties. These compounds are integral in the development of new therapeutic agents due to their structural versatility and bioactivity. For example, studies have highlighted the importance of pyridine scaffolds in designing drugs with improved pharmacological profiles, emphasizing their role in enhancing solubility, bioavailability, and overall efficacy of pharmacological agents (Alshamrani, 2023).
Catalytic Applications of Pyridine Derivatives
In the field of catalysis, pyridine derivatives serve as ligands in the formation of metal complexes, influencing catalytic activities in organic synthesis and industrial chemical processes. Their ability to bind with metals and form stable complexes is utilized in various catalytic reactions, including those relevant to environmental and green chemistry applications. The versatility of pyridine derivatives in catalysis is underscored by their use in developing hybrid catalysts for synthesizing biologically and pharmaceutically significant molecules (Parmar, Vala, & Patel, 2023).
Environmental and Agricultural Significance
Pyridine-based compounds also play a crucial role as agrochemicals, including pesticides, fungicides, insecticides, and herbicides. Their effectiveness in pest control and plant protection underscores the importance of pyridine derivatives in agricultural chemistry. Research focusing on the discovery and development of pyridine-based agrochemicals highlights the continuous need for novel compounds that can address the evolving challenges in pest management and agricultural productivity (Guan et al., 2016).
properties
IUPAC Name |
2-chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-5-8(12)10(11)13-6-7/h5-6,9H,2-4H2,1H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPODFRDDPRLOO-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC(=C(N=C2)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CC(=C(N=C2)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747333 |
Source
|
Record name | 2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
CAS RN |
909193-59-5 |
Source
|
Record name | 2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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